1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate
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Overview
Description
AJ-3941 is a cerebrovascular-selective Ca2+ channel antagonist with anti-lipid peroxidative action. AJ-3941 may be useful in the treatment of cerebrovascular disorders.
Scientific Research Applications
Synthesis and Evaluation in Antimicrobial and Antipsychotic Activities
- The synthesis of fluoroquinolone derivatives, including those related to the given compound, has shown promising results in antimicrobial activities. Compounds in this category have been effective against various bacterial strains, such as P. aeruginosa, S. aureus, and C. albicans, demonstrating their potential as antimicrobial agents (Mishra & Chundawat, 2019).
- Research on dibenz[b, e]oxepine derivatives, closely related to the compound , has revealed applications in antifungal activities against strains like Candida albicans. These findings indicate a potential role of such compounds in antifungal treatments (Yamazaki et al., 2012).
- Studies have also explored the antipsychotic activities of dibenz[b, f][1,4]-oxazepine derivatives. Compounds synthesized based on this structure demonstrated significant antipsychotic effects, showing potential for use in psychiatric medicine (Jain & Surana, 2017).
Applications in Drug Synthesis and Analysis
- In the realm of pharmaceutical analysis, compounds related to 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate have been used in the analysis of other drugs. For example, techniques like micellar liquid chromatography have been employed to separate and analyze similar compounds in the presence of their degradation products (El-Sherbiny et al., 2005).
- The synthesis of compounds bearing the fluoroquinolone structure has been pivotal in the development of new pharmaceuticals with antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, showcasing their importance in drug development (Patel & Patel, 2010).
Photochemical and Structural Studies
- Photochemical studies of compounds structurally similar to 1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate have been conducted to understand their behavior under light exposure. These studies are crucial in comprehending the stability and degradation patterns of such compounds (Mella et al., 2001).
- The structural analysis of compounds containing the piperazine ring, a component of the compound , has been instrumental in understanding their crystal structures and intermolecular interactions. This is vital for the development of pharmaceuticals with optimal properties (Mahesha et al., 2019).
properties
CAS RN |
143110-70-7 |
---|---|
Product Name |
1-(3-Fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate |
Molecular Formula |
C35H35FN2O9 |
Molecular Weight |
646.7 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine |
InChI |
InChI=1S/C27H27FN2O.2C4H4O4/c28-23-12-13-25-26(19-23)31-20-22-10-4-5-11-24(22)27(25)30-17-15-29(16-18-30)14-6-9-21-7-2-1-3-8-21;2*5-3(6)1-2-4(7)8/h1-13,19,27H,14-18,20H2;2*1-2H,(H,5,6)(H,7,8)/b9-6+;2*2-1+ |
InChI Key |
BGBBGKWUEFWPAV-PBCGGMKNSA-N |
Isomeric SMILES |
C1N(CCN(C1)C2C3=CC=CC=C3COC4=C2C=CC(=C4)F)C/C=C/C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=C(C=C(C=C4)F)OCC5=CC=CC=C35.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(+-)-(E)-1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate 1-(3-fluoro-6,11-dihydrodibenz(b,e)oxepin-11-yl)-4-(3-phenyl-2-propenyl)piperazine dimaleate AJ 3941 AJ-3941 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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